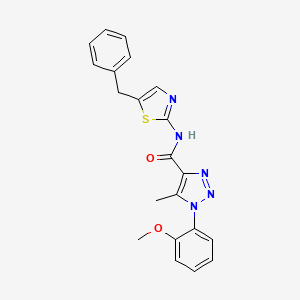

N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with various aryl groups. The synthesis typically employs methods such as Cu(I)-catalyzed cycloaddition reactions to form triazole linkages, which are crucial for its biological activity.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating potent activity. For instance, in studies involving various human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer), the compound demonstrated IC50 values comparable to or lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial activity against various pathogens. The results indicate that it possesses notable efficacy against Mycobacterium tuberculosis (Mtb), with IC50 values suggesting selective inhibition over non-tuberculous mycobacteria (NTM). For example, derivatives of triazole compounds have shown IC50 values as low as 2.32 µM against Mtb H37Ra .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key SAR Findings:

- Thiazole Ring : Essential for cytotoxic activity; modifications to this moiety significantly affect potency.

- Triazole Linkage : The presence of a triazole group enhances interaction with biological targets.

- Aromatic Substituents : The nature of substituents on the benzene ring influences both solubility and binding affinity to target proteins.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups .

- Synergistic Effects : Studies have shown that when combined with existing chemotherapeutics like cisplatin or doxorubicin, this compound can enhance overall therapeutic efficacy while reducing side effects .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer properties. For instance:

- In vitro Studies : Various derivatives have been evaluated for their anticancer activity against different cell lines. For example, a study reported that certain thiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF7) using the Sulforhodamine B assay .

| Compound | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| d6 | MCF7 | High |

| d7 | MCF7 | Moderate |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In a study focusing on thiazole derivatives, synthesized compounds were screened for antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity at a concentration of 1 µg/mL .

Case Study 1: Antitumor Properties

A notable case study involved the synthesis of various thiazole derivatives that were screened for anticancer activity as part of the Developmental Therapeutics Program at the National Cancer Institute (NCI). The study highlighted the potential of these compounds in cancer treatment due to their ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of thiazole-based compounds against both bacterial and fungal strains. The results showed that specific compounds had promising activity against resistant strains of bacteria and fungi, suggesting their potential use in treating infections caused by these pathogens .

Análisis De Reacciones Químicas

Hydrolysis and Acylation of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized. For example:

-

Hydrolysis : Treatment with aqueous NaOH or HCl generates 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

-

Acylation : The carboxylic acid reacts with SOCl₂ to form an acid chloride intermediate, enabling nucleophilic substitution with amines or alcohols (e.g., morpholine) to produce esters or secondary amides .

Table 1: Carboxamide Functionalization Reactions

Functionalization of the Triazole Ring

The 1,2,3-triazole core participates in cycloaddition and substitution reactions:

-

Oxadiazole formation : Reaction with tetrazoles (e.g., 5-substituted tetrazoles) under thermal conditions produces 1,3,4-oxadiazole derivatives .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, though steric hindrance from the 2-methoxyphenyl group may limit reactivity .

Key Findings :

-

Oxadiazole derivatives exhibit enhanced anticancer activity, with IC₅₀ values <10 µM against melanoma and colon cancer cell lines .

-

Electron-withdrawing substituents on the triazole improve electrophilic substitution rates .

Thiazole Ring Reactivity

The 5-benzyl-1,3-thiazol-2-yl group undergoes selective substitutions:

-

Chloroacetylation : Reaction with chloroacetyl chloride introduces a chloroacetamide side chain, enabling further derivatization with nucleophiles (e.g., thiourea, hydrazine) .

-

Mercapto derivatives : Thiol-containing reagents replace the benzyl group under basic conditions, forming thioether linkages .

Table 2: Thiazole Modification Reactions

Condensation and Cyclization Reactions

The carboxamide group participates in condensation with diamines or hydrazines:

-

Imidazole formation : Reaction with ethylenediamine yields 4,5-dihydro-1H-imidazole-2-carboxamides, which show potent antitumor activity (IC₅₀: 2–5 µM) .

-

Schiff base synthesis : Condensation with aromatic aldehydes produces hydrazone derivatives, evaluated for antimicrobial properties .

Notable Result :

-

Imidazole derivatives demonstrated 85% inhibition of glioblastoma (U251) cells at 10 µM concentration .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophilic substitution to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing redox activity.

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group, improving water solubility.

Propiedades

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-19(24-25-26(14)17-10-6-7-11-18(17)28-2)20(27)23-21-22-13-16(29-21)12-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSABCNXEBJATRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.